![molecular formula C12H10N2O6S4 B381946 3-[(5E)-5-[3-(2-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B381946.png)
3-[(5E)-5-[3-(2-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” is a complex organic compound that features multiple functional groups, including carboxyethyl, dioxo, dithioxo, and thiazolidinylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” typically involves multi-step organic reactions. The starting materials are often simple organic compounds that undergo a series of transformations, including condensation, oxidation, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires stringent control of reaction parameters and purification steps to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: The functional groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, “3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for developing new drugs or as a probe for investigating biological pathways.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may be evaluated for its efficacy in treating various diseases or conditions.
Industry
In industry, “3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which “3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in specific interactions, leading to changes in biological pathways or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “3,3’-Bis(2-carboxyethyl)-4,4’-dioxo-2,2’-dithioxo-5,5’-bis(1,3-thiazolidin-5-ylidene)” include other thiazolidinylidene derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, or biological activity.
Propriétés
Formule moléculaire |
C12H10N2O6S4 |
|---|---|
Poids moléculaire |
406.5g/mol |
Nom IUPAC |
3-[(5E)-5-[3-(2-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H10N2O6S4/c15-5(16)1-3-13-9(19)7(23-11(13)21)8-10(20)14(12(22)24-8)4-2-6(17)18/h1-4H2,(H,15,16)(H,17,18)/b8-7+ |
Clé InChI |
BZKVBCJXMJDPNQ-BQYQJAHWSA-N |
SMILES isomérique |
C(CN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)O)/SC1=S)C(=O)O |
SMILES |
C(CN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)O)SC1=S)C(=O)O |
SMILES canonique |
C(CN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)O)SC1=S)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(4-chlorophenyl)-2-[(4-methoxyphenyl)imino]-5-methyl-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B381866.png)
![N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B381867.png)
methyl]thiourea](/img/structure/B381869.png)
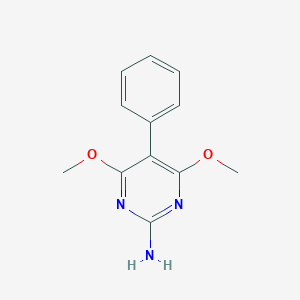
![6-bromo-5-methyltetraazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B381873.png)
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B381875.png)
![5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one](/img/structure/B381878.png)
![2-({[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B381880.png)
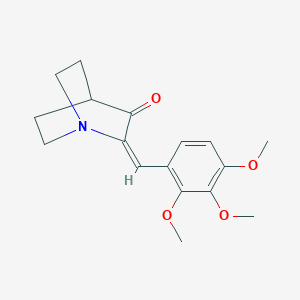
![2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B381886.png)
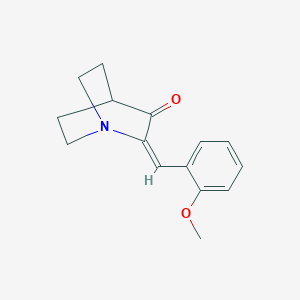
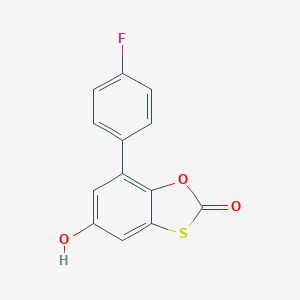
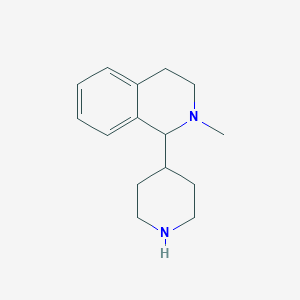
![Ethyl 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B381892.png)
